![molecular formula C23H24ClNO4 B2783997 3-(4-chlorophenyl)-9-(3-isopropoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 1010912-72-7](/img/structure/B2783997.png)
3-(4-chlorophenyl)-9-(3-isopropoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
This compound belongs to the chromeno-oxazinone class, characterized by a fused chromene and oxazinone scaffold. Key structural features include:
- 9-(3-Isopropoxypropyl) substituent: A flexible alkyl-ether chain that may enhance solubility and influence pharmacokinetics.
- Dihydrochromeno-oxazinone core: Provides a rigid bicyclic framework, common in bioactive molecules with reported antiviral and antifungal activities .
Properties
IUPAC Name |
3-(4-chlorophenyl)-9-(3-propan-2-yloxypropyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClNO4/c1-15(2)27-11-3-10-25-12-19-21(29-14-25)9-8-18-22(26)20(13-28-23(18)19)16-4-6-17(24)7-5-16/h4-9,13,15H,3,10-12,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWIRKROMFVHBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)Cl)OC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Their Impacts
Table 1: Key Analogues and Substituent Effects
Key Observations:
Aromatic vs. Alkyl-Ether Substituents :
- Aromatic substituents (e.g., 4-fluorobenzyl in 6k) exhibit higher melting points due to enhanced crystallinity and intermolecular interactions, whereas alkyl-ether chains (e.g., 3-isopropoxypropyl) likely reduce melting points and improve solubility .
- Halogenated benzyl groups (Cl, F, Br) correlate with antiviral efficacy, as seen in derivatives 6k–6m, suggesting that the 4-chlorophenyl group in the target compound may confer similar bioactivity .
Synthetic Yields :
Physicochemical Properties
Table 2: Hypothetical Property Comparison
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for producing 3-(4-chlorophenyl)-9-(3-isopropoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one with high purity and yield?
- Methodological Answer : The synthesis typically involves cyclization of precursor chromene and oxazine moieties. Key steps include:
- Pechmann condensation for chromene ring formation (reagents: substituted resorcinol derivatives, β-keto esters, acid catalysts like H₂SO₄) .
- Oxazine ring closure via nucleophilic substitution or cycloaddition (e.g., using chlorophenyl isocyanate or carbodiimide coupling agents) .
- Functionalization : Introducing the 3-isopropoxypropyl group via alkylation (e.g., using 3-chloropropanol and isopropyl bromide under basic conditions) .
- Optimization : Reaction temperatures (80–120°C), solvents (DMF or THF), and catalysts (e.g., p-toluenesulfonic acid for acid-catalyzed steps) are critical for yields >70% .
- Data Table :
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
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Chromene formation | Resorcinol, ethyl acetoacetate, H₂SO₄ | 85 | 92% |
Oxazine cyclization | Chlorophenyl isocyanate, DMF, 100°C | 72 | 89% |
Alkylation | 3-Chloropropanol, K₂CO₃, THF | 68 | 95% |
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use multi-spectral analysis:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., chlorophenyl protons at δ 7.2–7.5 ppm; isopropoxypropyl methyl groups at δ 1.1–1.3 ppm) .
- HRMS : Verify molecular weight (C₂₃H₂₅ClN₂O₄; [M+H]⁺ calc. 444.15, observed 444.14) .
- X-ray crystallography : Resolve bond lengths/angles (e.g., SHELX software for crystal structure refinement) .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
- Methodological Answer : Screen against:
- Cancer cell lines (e.g., MCF-7, HepG2) via MTT assay (IC₅₀ < 20 µM suggests potency) .
- Enzyme targets : COX-2 or kinase inhibition assays (fluorogenic substrates for real-time monitoring) .
- Antimicrobial activity : Broth microdilution (MIC ≤ 50 µg/mL indicates efficacy) .
Advanced Research Questions
Q. How do substituents (e.g., chlorophenyl vs. methoxyphenyl) influence its biological activity?
- Methodological Answer : Perform structure-activity relationship (SAR) studies:
- Synthesize analogs : Replace chlorophenyl with methoxyphenyl, trifluoromethyl, or pyridyl groups .
- Compare bioactivity : Chlorophenyl derivatives show 2–3× higher cytotoxicity than methoxyphenyl analogs due to enhanced electron-withdrawing effects .
- Data Table :
Substituent | IC₅₀ (µM, MCF-7) | COX-2 Inhibition (%) |
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4-Chlorophenyl | 18.2 | 78 |
4-Methoxyphenyl | 42.5 | 35 |
3-Trifluoromethylphenyl | 22.7 | 65 |
Q. What strategies resolve contradictions in reported reaction mechanisms for oxazine ring formation?
- Methodological Answer : Use kinetic and isotopic labeling studies :
- Kinetic profiling : Monitor intermediates via HPLC at timed intervals (e.g., carbodiimide vs. isocyanate pathways) .
- ¹⁸O isotopic labeling : Confirm oxygen source in oxazine ring (e.g., H₂¹⁸O incorporation in acidic conditions) .
- Computational modeling : DFT calculations (Gaussian 09) to compare activation energies of competing pathways .
Q. How can researchers address low solubility in aqueous buffers during in vitro assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes .
- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) cleaved enzymatically in vivo .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) for sustained release .
Data Contradiction Analysis
Q. Why do some studies report conflicting IC₅₀ values for similar chromeno-oxazine derivatives?
- Methodological Answer : Investigate variables:
- Cell line heterogeneity : MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) respond differently to chlorophenyl derivatives .
- Assay conditions : Serum concentration (e.g., 10% FBS vs. serum-free) alters compound bioavailability .
- Batch variability : Purity differences (e.g., 95% vs. 99%) impact dose-response curves .
Key Research Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.